1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine is a chemical compound notable for its structural features and potential applications in medicinal chemistry. The compound's IUPAC name is (2S)-1-[(4-bromo-2-fluorophenyl)methyl]-2-methylpiperazine, and it has the CAS number 1567985-59-4. Its molecular formula is CHBrFN, and it has a molecular weight of 287.17 g/mol. The presence of bromine and fluorine substituents on the phenyl ring suggests unique chemical reactivity and biological activity.
This compound falls under the category of piperazines, which are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms. Piperazine derivatives are often explored for their pharmacological properties, including their potential as anxiolytics, antidepressants, and antipsychotics. The specific compound discussed here is synthesized from 4-bromo-2-fluorobenzyl chloride and 2-methylpiperazine, indicating its relevance in the field of organic synthesis and medicinal chemistry .
The synthesis of 1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine typically involves a nucleophilic substitution reaction. The key steps include:
The reaction mechanism primarily involves nucleophilic attack by the nitrogen atom of 2-methylpiperazine on the carbon atom bonded to the bromine in 4-bromo-2-fluorobenzyl chloride, leading to the substitution of bromine with the piperazine moiety.
The molecular structure of 1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine can be represented as follows:
The compound's molecular weight is approximately 287.17 g/mol, and it features a piperazine ring that contributes to its pharmacological properties.
1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for further modifications that could enhance its biological activity.
The physical properties of 1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine include:
The chemical properties include:
1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine has potential applications in medicinal chemistry due to its structural similarity to known pharmacological agents. It may serve as a lead compound for developing new drugs targeting various neurological conditions or as an intermediate in synthesizing more complex molecules with desired biological activities .
The aryl moiety in 1-[(4-bromo-2-fluorophenyl)methyl]-2-methylpiperazine exhibits a meta-relationship between bromine (position 4) and fluorine (position 2) on the phenyl ring, creating a distinct electronic and steric profile. This 1,2,4-trisubstituted benzene configuration differs significantly from other positional isomers:
Table 1: Impact of Halogen Positioning on Molecular Properties
Substitution Pattern | Dipole Moment (Debye) | π-Stacking Efficiency | Electron Withdrawal |
---|---|---|---|
4-Bromo-2-fluoro (1,2,4) | 3.2 | Moderate | Moderate (+M fluorine) |
2,4-Dibromo-fluoro | 1.8 | Low | Strong (-I bromine) |
3,5-Difluoro-4-bromo | 2.5 | High | Strong (-I both) |
2-Fluoro-5-bromo | 2.9 | Variable | Moderate |
The 4-bromo-2-fluoro configuration combines moderate electron withdrawal from bromine with the orthogonal electronic effects of ortho-fluorine. The fluorine atom engages in negative hyperconjugation, altering electron density distribution across the ring system. This specific arrangement creates a unique electrostatic potential surface that optimizes interactions with aromatic pockets in biological targets, as evidenced by its prevalence in patented pharmacophores [2] [8]. The steric profile of this isomer also permits unhindered rotation of the benzyl linker, unlike bulkier ortho-substituted analogs.
Crystallographic studies of closely related compounds reveal that the 4-bromo-2-fluoro substitution forces a near-perpendicular orientation between the halogen atoms, minimizing steric clash while maximizing halogen bonding potential. This geometry positions the bromine atom as an optimal hydrogen bond acceptor and the fluorine atom as a weak hydrogen bond donor – dual functionality exploited in receptor recognition [8].
The piperazine core undergoes strategic modifications that profoundly influence target engagement:
N-Methylation Effects:
Benzyl Group Engineering:The methylene bridge (–CH₂–) connecting the aryl system to piperazine demonstrates critical distance dependence:
Table 2: Piperazine Modification Impact on Physicochemical Parameters
Modification Type | logD (pH 7.4) | pKa (piperazine N1) | % Aqueous Solubility | TPSA (Ų) |
---|---|---|---|---|
Unsubstituted piperazine | -0.2 | 9.1 / 5.4 | 98% | 32.1 |
1-Methylpiperazine | 0.1 | 8.7 / 5.0 | 85% | 28.3 |
2-Methylpiperazine | 0.5 | 9.6 (N1) | 72% | 25.4 |
1,4-Dimethylpiperazine | 0.8 | 7.9 | 63% | 15.3 |
2,5-Dimethylpiperazine | 1.1 | 10.1 (N1) | 51% | 24.2 |
The 2-methyl configuration specifically enables optimal cation-π interactions with tryptophan residues in receptor binding pockets while maintaining water solubility above 50 mg/mL – a balance unachievable with bulkier alkyl substitutions [2] [8]. Molecular dynamics simulations reveal that the methyl group occupies a hydrophobic subpocket inaccessible to 3-methyl or 4-methyl isomers, explaining the 5-fold affinity enhancement over these positional isomers.
Three structural analogs demonstrate how incremental changes impact biological activity:
1-(4-Bromo-2-fluorophenyl)-2-methylpiperazine Dihydrochloride
1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperidine
N,N-dimethyl-2-(pyridin-3-yloxy)ethan-1-amine Hybrids
Table 3: Structural Analog Comparison for Target Engagement
Parameter | 1-[(4-BFA)M]-2-MP | 1-(4-BFA)-2-MP | Sulfonyl Derivative | Dual Cholinergic |
---|---|---|---|---|
Molecular Weight (g/mol) | 285.15 | 286.15 (freebase) | 336.22 | 273.04 |
CCS [M+H]+ (Ų) | 162.3 (predicted) | 154.7 | 172.9 (predicted) | 158.1 |
Rotatable Bonds | 3 | 2 | 4 | 7 |
logP | 2.8 | 2.5 | 3.1 | 1.9 |
Halogen Bonding Potential | Br: Strong acceptor | Br: Moderate | Br: Weak | None |
Target Affinity (Ki nM) | α4β2*: 3.2 (est.) | α4β2*: >100 | Not reported | α4β2*: 0.188 |
The hybrid approach exemplified by cholinergic-piperazine combinations demonstrates how 1-[(4-bromo-2-fluorophenyl)methyl]-2-methylpiperazine could serve as one pharmacological entity in dual-acting molecules. Its structural features – optimized halogen positioning, methylated piperazine, and flexible benzyl linker – create a versatile scaffold for hybrid drug development. Molecular overlay studies show 86% shape similarity to the high-affinity α4β2* ligand BPC-17a, suggesting unexplored potential in nicotinic receptor targeting [4] [7].